Cas no 5428-54-6 (2-Methyl-5-nitrophenol)

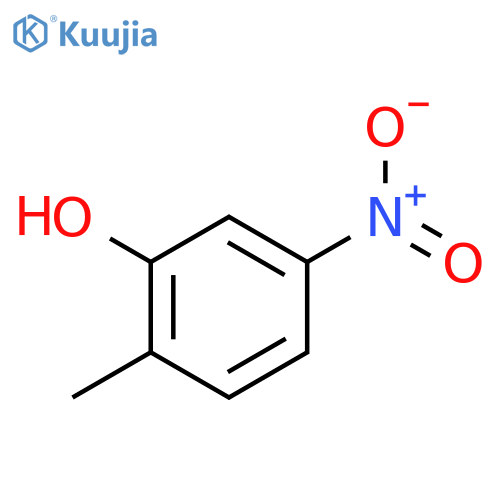

2-Methyl-5-nitrophenol structure

商品名:2-Methyl-5-nitrophenol

2-Methyl-5-nitrophenol 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-5-nitrophenol

- 5-Nitro ortho cresol

- 5-NITRO-O-CRESOL

- 2-HYDROXY-4-NITROTOLUENE

- 2-Methyl-5-nitro-phenol

- 4-Nitro-2-hydroxy-toluol

- 5-Nitro-2-cresol

- 5-Nitro-2-methylphenol

- o-Cresol,5-nitro

- Phenol,2-methyl-5-nitro

- Phenol, 2-methyl-5-nitro-

- o-Cresol, 5-nitro-

- 2-Methy-5-nitrophenol

- 2-methyl-5-nitro phenol

- UMFDLIXUUJMPSI-UHFFFAOYSA-N

- 2-Methyl-5-nitrophenol (5-Nitro-o-cresol)

- 5-Nitro-o-kresol

- PubChem1484

- 5-Nitro-2-Methyl Phenol

- KSC269I6H

- CL8468

- UNII-4XA3M9BL6B

- CS-M3391

- Z415740552

- SR-01000945200

- 4-NITRO-2-HYDROXYTOLUENE

- SR-01000945200-1

- W-105648

- NSC41203

- NSC-41203

- AKOS015997243

- NSC-12987

- AKOS024268498

- 5428-54-6

- NSC 12987

- 2-Methyl-5-nitrophenol, 98%

- AKOS002320217

- AC-7839

- J-509892

- NSC50664

- EINECS 226-580-7

- NSC 41203

- FT-0612983

- FT-0635586

- NSC 50664

- DTXSID4063874

- AM20060252

- NSC-50664

- N0185

- NS00033025

- PS-3031

- 4XA3M9BL6B

- CHEMBL4303614

- EN300-42470

- PD063452

- MFCD00043909

- InChI=1/C7H7NO3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9H,1H

- SCHEMBL61902

- NSC12987

- AB01960

- DB-032427

- DTXCID3041661

- BRD-K22327730-001-01-1

- 2-Hydroxy-4-nitrotoluene;5-Nitro-2-cresol;5-Nitro-2-methylphenol;5-Nitro-o-cresol;5-Nitro-o-methylphenol;

-

- MDL: MFCD00043909

- インチ: 1S/C7H7NO3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9H,1H3

- InChIKey: UMFDLIXUUJMPSI-UHFFFAOYSA-N

- ほほえんだ: O([H])C1C([H])=C(C([H])=C([H])C=1C([H])([H])[H])[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 153.04300

- どういたいしつりょう: 153.043

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 66

- 疎水性パラメータ計算基準値(XlogP): 1.8

- 互変異性体の数: 3

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.3200

- ゆうかいてん: 118.0 to 121.0 deg-C

- ふってん: 180°C/15mmHg(lit.)

- フラッシュポイント: 180 ºC / 15mmHg

- 屈折率: 1.578

- PSA: 66.05000

- LogP: 2.13200

- ようかいせい: 未確定

2-Methyl-5-nitrophenol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319-H412

- 警告文: P264-P273-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- 危険物輸送番号:UN 2446 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S26-S36-S37/39

-

危険物標識:

- 包装カテゴリ:III

- 危険レベル:6.1

- 包装等級:III

- 危険レベル:6.1

- 包装グループ:III

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:6.1

- リスク用語:R36/37/38

- TSCA:Yes

2-Methyl-5-nitrophenol 税関データ

- 税関コード:29089000

- 税関データ:

中国税関コード:

2908999090概要:

290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2-Methyl-5-nitrophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-M3391-500g |

o-Cresol, 5-nitro- |

5428-54-6 | 99.79% | 500g |

$77.0 | 2022-04-27 | |

| abcr | AB227028-500 g |

2-Methyl-5-nitrophenol, 97%; . |

5428-54-6 | 97% | 500g |

€181.20 | 2022-09-01 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000465-100g |

2-Methyl-5-nitrophenol |

5428-54-6 | 98% | 100g |

¥86 | 2024-05-22 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20472-25g |

2-Methyl-5-nitrophenol, 97% |

5428-54-6 | 97% | 25g |

¥2057.00 | 2023-02-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M73540-500g |

2-Methyl-5-nitrophenol |

5428-54-6 | 98% | 500g |

¥381.0 | 2022-04-27 | |

| Enamine | EN300-42470-10.0g |

2-methyl-5-nitrophenol |

5428-54-6 | 95% | 10g |

$32.0 | 2023-05-03 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20472-5g |

2-Methyl-5-nitrophenol, 97% |

5428-54-6 | 97% | 5g |

¥457.00 | 2023-02-26 | |

| Fluorochem | 078472-100g |

2-Methyl-5-nitrophenol |

5428-54-6 | 98% | 100g |

£42.00 | 2022-03-01 | |

| TRC | M324660-25g |

2-Methyl-5-nitrophenol |

5428-54-6 | 25g |

$104.00 | 2023-05-17 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M110310-25g |

2-Methyl-5-nitrophenol |

5428-54-6 | 98% | 25g |

¥51.90 | 2023-09-02 |

2-Methyl-5-nitrophenol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:5428-54-6)5-硝基邻甲酚

注文番号:LE5744667

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:45

価格 ($):discuss personally

2-Methyl-5-nitrophenol 関連文献

-

Rony Kiagus Ahmad,Delphine Faure,Pascale Goddard,Reiko Oda,Dario M. Bassani Org. Biomol. Chem. 2009 7 3173

-

3. XC.—The nitration of 3-acetylamino-2-methoxytolueneJohn Lionel Simonsen,Mudlagiri Nayak J. Chem. Soc. Trans. 1915 107 828

-

4. LXXI.—Orthobromophenols and some bromonitrophenolsPhilip Wilfred Robertson J. Chem. Soc. Trans. 1908 93 788

-

5. 133. Experiments on the synthesis of substances related to the sterols. Part XLIIR. H. Martin,Robert Robinson J. Chem. Soc. 1943 497

5428-54-6 (2-Methyl-5-nitrophenol) 関連製品

- 5460-31-1(2-Methyl-3-nitrophenol)

- 14969-00-7(2,4-Dimethyl-5-nitrophenol)

- 2423-71-4(2,6-Dimethyl-4-nitrophenol)

- 99-53-6(2-Methyl-4-nitrophenol)

- 6994-63-4(3-nitro-2,6-xylenol)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:5428-54-6)2-Methyl-5-nitrophenol

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:5428-54-6)5-硝基-2-甲基苯酚 / 5-硝基邻甲酚

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ